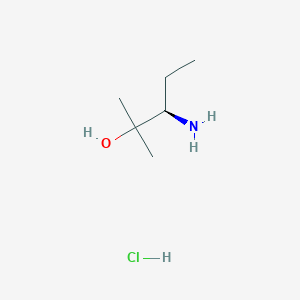

(R)-3-Amino-2-methylpentan-2-ol hydrochloride

Description

The Pivotal Role of Chiral Amino Alcohol Scaffolds in Asymmetric Organic Chemistry

Chiral amino alcohol scaffolds are fundamental to asymmetric organic chemistry due to their bifunctional nature. The presence of both a Lewis basic amino group and a Brønsted acidic hydroxyl group allows them to participate in a variety of catalytic processes, often acting as highly effective chiral ligands for metal-catalyzed reactions or as organocatalysts in their own right. nih.gov These scaffolds are instrumental in the stereoselective synthesis of a wide array of molecules, including pharmaceuticals, agrochemicals, and natural products. Their ability to form stable chelate complexes with metal centers is a key feature that enables the transfer of chirality during a chemical transformation, leading to the preferential formation of one enantiomer over the other.

Structural Characteristics and Stereochemical Importance of (R)-3-Amino-2-methylpentan-2-ol Hydrochloride

This compound is a chiral amino alcohol characterized by a specific three-dimensional arrangement of its functional groups. The "(R)" designation denotes the absolute configuration at the stereocenter bearing the amino group, as determined by the Cahn-Ingold-Prelog priority rules. The molecule features a tertiary alcohol at the 2-position and a primary amine at the 3-position of a pentane (B18724) backbone.

The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, making it amenable to various reaction conditions. The stereochemical arrangement of the amino and hydroxyl groups is critical to its function in asymmetric synthesis. This defined spatial orientation is what allows for effective chiral induction in chemical reactions.

Below is a table summarizing some of the key structural and physical properties of the parent compound, (R)-3-amino-2-methylpentan-2-ol.

| Property | Value |

| Chemical Formula | C6H15NO |

| Molecular Weight | 117.19 g/mol |

| Chirality | (R)-configuration |

| Functional Groups | Primary Amine, Tertiary Alcohol |

| CAS Number | 74608-27-8 |

Historical Development and Contemporary Research Trajectories in Amino Alcohol Synthesis

The synthesis of chiral amino alcohols has been a subject of extensive research for decades. Early methods often relied on the chiral pool, utilizing naturally occurring chiral molecules like amino acids and terpenes as starting materials. While effective, these approaches were limited by the availability and structural diversity of the starting materials.

Contemporary research has shifted towards the development of more versatile and efficient catalytic asymmetric methods. westlake.edu.cn These modern strategies include:

Asymmetric aminohydroxylation of alkenes: This method introduces both the amino and hydroxyl groups across a double bond in a stereocontrolled manner.

Asymmetric reduction of α-amino ketones: Chiral catalysts are used to reduce the ketone functionality of an α-amino ketone to a hydroxyl group, establishing the desired stereochemistry. acs.org

Ring-opening of chiral epoxides and aziridines: Nucleophilic attack on these strained rings with appropriate nitrogen or oxygen nucleophiles provides a reliable route to chiral amino alcohols.

Asymmetric addition of organometallic reagents to imines: This approach is crucial for the construction of the carbon skeleton with concomitant control of the stereochemistry at the amino-bearing carbon.

A significant area of application for chiral amino alcohols, including structures related to (R)-3-Amino-2-methylpentan-2-ol, is in the synthesis of pharmaceutical intermediates. For instance, structurally similar chiral amino alcohols are key intermediates in the synthesis of the analgesic drug Tapentadol. justia.comepo.orggoogle.comgoogle.comgoogleapis.com The stereospecific synthesis of these intermediates is crucial for the efficacy and safety of the final drug product.

Current research continues to focus on developing more sustainable and atom-economical synthetic routes to chiral amino alcohols. This includes the use of earth-abundant metal catalysts, organocatalysis, and biocatalysis to achieve high levels of stereoselectivity under mild reaction conditions. The exploration of novel chiral ligands and auxiliaries, for which this compound could serve as a valuable building block, remains a vibrant area of investigation.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-amino-2-methylpentan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-4-5(7)6(2,3)8;/h5,8H,4,7H2,1-3H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKKBNQTKLEALE-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(C)(C)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 3 Amino 2 Methylpentan 2 Ol Hydrochloride and Analogues

Biocatalytic and Chemo-Enzymatic Strategies for Stereoselective Production

The synthesis of enantiomerically pure vicinal amino alcohols, such as (R)-3-Amino-2-methylpentan-2-ol hydrochloride, is of significant interest due to their prevalence as structural motifs in pharmaceuticals and chiral auxiliaries. Biocatalytic and chemo-enzymatic methods have emerged as powerful tools, offering high selectivity and sustainability compared to traditional chemical routes.

Enzymatic Resolution and Deracemization Processes

Enzymatic kinetic resolution (EKR) is a widely utilized strategy for separating racemic mixtures of chiral compounds. This method relies on the ability of enzymes, most commonly lipases, to selectively catalyze the transformation of one enantiomer, leaving the other unreacted. For amino alcohols, this typically involves the enantioselective acylation of either the amino or hydroxyl group. While EKR is effective, its primary limitation is a maximum theoretical yield of 50% for a single enantiomer.

To overcome this yield limitation, deracemization processes have been developed. These strategies aim to convert a racemate into a single enantiomer, theoretically achieving a 100% yield. Chemo-enzymatic deracemization often involves a non-selective oxidation of the racemic alcohol to a prochiral ketone, followed by a highly stereoselective enzymatic reduction to furnish the desired single enantiomer of the alcohol. This can be performed in a sequential one-pot manner, combining a chemical oxidant with a biocatalyst like an alcohol dehydrogenase.

Engineered Enzyme Catalysis for Asymmetric Reductive Amination and Related Transformations

Recent advances in protein engineering have led to the development of highly efficient and selective enzymes for asymmetric synthesis, bypassing the need for resolution of racemates. Engineered amine dehydrogenases (AmDHs) and transaminases (TAs) are at the forefront of producing chiral vicinal amino alcohols.

AmDHs, often engineered from amino acid dehydrogenases (AADHs), catalyze the direct asymmetric reductive amination of prochiral ketones using ammonia (B1221849) as the amine donor and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reductant. nsf.govmsu.edu This approach is highly atom-economical and generates the desired chiral amine with high enantiomeric excess (ee). nsf.gov Specifically for vicinal amino alcohols, AmDHs have been successfully applied to the reductive amination of α-hydroxy ketones. nsf.govorganic-chemistry.org By modifying the active site of enzymes like leucine (B10760876) dehydrogenase, researchers have expanded the substrate scope to include various α-hydroxy ketones, leading to the synthesis of (S)-configured vicinal amino alcohols with conversions up to 99% and >99% ee. nsf.gov

The table below summarizes the performance of selected engineered AmDH variants in the synthesis of chiral vicinal amino alcohols from α-hydroxy ketones.

| Enzyme Variant | Substrate (α-hydroxy ketone) | Product ((S)-amino alcohol) | Conversion (%) | Enantiomeric Excess (ee, %) |

| AmDH-M0 | 1-Hydroxy-2-butanone | (S)-2-Aminobutan-1-ol | >99 | >99 |

| AmDH-M1 | 1-Hydroxy-3-methyl-2-butanone | (S)-3-Amino-2-methyl-1-butanol | 98 | >99 |

| AmDH-M2 | 1-Hydroxy-2-pentanone | (S)-2-Amino-1-pentanol | >99 | >99 |

Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a carbonyl acceptor. This has been effectively used in cascade reactions. For instance, a transketolase can first create a chiral keto-diol, which is then aminated by a transaminase to produce a chiral amino-triol, demonstrating a multi-enzyme cascade for complex amino alcohol synthesis. nih.gov

Integration of Biocatalysis in Continuous-Flow Reactor Systems

The integration of biocatalytic processes into continuous-flow reactor systems offers numerous advantages over traditional batch processing. nih.govorganic-chemistry.org These benefits include enhanced control over reaction parameters (temperature, pH, residence time), improved mass and heat transfer, higher productivity, and easier automation and scale-up. nih.govacs.org

Immobilization of enzymes is a key enabling technology for their use in flow chemistry. organic-chemistry.orgrsc.org By attaching the enzyme to a solid support, it can be retained within a packed-bed reactor (PBR), allowing the continuous passage of substrates and collection of products while facilitating catalyst reuse and simplifying downstream processing. organic-chemistry.orgnih.gov

Multi-enzyme cascades have been successfully implemented in continuous-flow microreactors for the synthesis of chiral amino alcohols. nih.govnih.gov For example, a two-step cascade coupling a transketolase and a transaminase has been optimized in a microreactor system to produce (2S,3R)‐2‐amino‐1,3,4‐butanetriol. nih.govnih.gov The use of a compartmentalized flow system allowed for the optimization of individual reaction conditions (e.g., pH) for each enzyme and overcame substrate inhibition issues, leading to full conversion in significantly reduced reaction times compared to batch systems. nih.govnih.gov This approach highlights the potential of continuous-flow biocatalysis for the efficient and intensified production of complex chiral molecules. nih.gov

Asymmetric Chemical Synthesis Routes and Mechanistic Insights

While biocatalysis offers elegant solutions, asymmetric chemical synthesis remains a cornerstone for the production of chiral amino alcohols, providing access to a wide range of structures through various metal-catalyzed and organocatalytic methodologies.

Metal-Catalyzed Enantioselective Reactions

A variety of metal-based catalytic systems have been developed for the enantioselective synthesis of vicinal amino alcohols. Key strategies include the asymmetric aminohydroxylation of alkenes, the ring-opening of epoxides with nitrogen nucleophiles, and the reductive coupling of imines with carbonyl compounds. rsc.orgnih.govacs.org

The Sharpless asymmetric aminohydroxylation (AA), for example, allows for the direct conversion of olefins into N-protected amino alcohols using an osmium catalyst in conjunction with a chiral ligand derived from cinchona alkaloids. nih.govrsc.org This method provides direct access to the vicinal amino alcohol motif with high enantioselectivity. rsc.org Another powerful approach involves the catalytic enantioselective addition of nucleophiles to imines, which serves as a direct route to chiral amines and their derivatives. mdma.chrsc.orgwiley-vch.de

Among the most convergent and modular strategies for synthesizing β-amino alcohols with adjacent stereocenters is the cross-coupling of aldehydes and imines, known as the aza-pinacol coupling reaction. nih.gov The development of a catalytic and asymmetric version of this reaction has been a significant challenge due to issues of chemoselectivity (preferential reduction of the more electrophilic imine) and stereocontrol. nih.govnih.govacs.org

Recently, a highly effective chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines has been reported. nih.govacs.orgorganic-chemistry.org This method provides a powerful tool for accessing diverse β-amino alcohols with high diastereo- and enantioselectivity. organic-chemistry.org The reaction proceeds through a unique radical-polar crossover mechanism. nih.govorganic-chemistry.org

The proposed mechanism involves a chiral chromium catalyst that performs a threefold role:

Chemoselective Reduction : The Cr(II) catalyst selectively reduces the N-sulfonyl imine over the aldehyde to generate an α-amino radical. nih.govorganic-chemistry.org

Radical Interception : The chiral chromium complex rapidly traps the α-amino radical to form an organochromium(III) species, preventing undesired side reactions. nih.govacs.org

Stereoselective Addition : This organochromium intermediate then adds to the aldehyde in a highly chemo- and stereoselective manner to form the desired β-amino alcohol product after hydrolysis. nih.govorganic-chemistry.org

This approach tolerates a wide range of functional groups on both the aldehyde and imine partners, including halides and boronates, making it a highly versatile and efficient method. organic-chemistry.org

The table below illustrates the scope of the Cr-catalyzed asymmetric cross aza-pinacol coupling with representative substrates.

| Aldehyde | N-Sulfonyl Imine | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) |

| Benzaldehyde | N-(Phenylsulfonyl)benzaldimine | >20:1 | 98 | 85 |

| 4-Chlorobenzaldehyde | N-(Phenylsulfonyl)benzaldimine | >20:1 | 97 | 91 |

| Cyclohexanecarboxaldehyde | N-(Phenylsulfonyl)benzaldimine | 15:1 | 96 | 78 |

| Benzaldehyde | N-(p-Tolylsulfonyl)-4-methoxybenzaldimine | >20:1 | 99 | 88 |

This chromium-catalyzed methodology represents a significant advancement in the synthesis of complex chiral β-amino alcohols from simple, readily available starting materials. nih.govacs.org

Stereoselective Reduction Methodologies

The stereoselective reduction of prochiral ketones or carboxylic acid derivatives is a classic and highly effective strategy for the synthesis of chiral alcohols, including amino alcohols.

Chiral α-amino alcohols are readily accessible from the corresponding α-amino acids, which are available from the chiral pool. The reduction of the carboxylic acid functionality in an N-protected amino acid provides a direct route to the desired amino alcohol.

A highly efficient one-pot method involves the activation of the N-protected amino acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by in-situ reduction with diisobutylaluminium hydride (DIBAL-H). rsc.org This procedure delivers Boc-, Cbz-, and Fmoc-protected amino aldehydes in excellent yields and with complete preservation of stereochemical integrity. The resulting amino aldehydes can be easily reduced further to the corresponding amino alcohols. rsc.org

Alternatively, the reduction can be achieved using sodium borohydride (B1222165) in the presence of iodine (NaBH₄/I₂). This system is effective for the reduction of both N-protected and unprotected amino acids to their corresponding amino alcohols. stackexchange.com Another common method involves the formation of a mixed anhydride (B1165640) from the protected amino acid using ethyl chloroformate, followed by reduction with sodium borohydride. core.ac.uk

Table 4: Reduction of N-Protected Amino Acids

| N-Protected Amino Acid | Reagent System | Intermediate | Key Advantage | Reference |

|---|---|---|---|---|

| Boc-, Cbz-, Fmoc-amino acids | 1) CDI; 2) DIBAL-H | N-Protected Amino Aldehyde | One-pot, high yield, stereointegrity | rsc.org |

| N-Protected or unprotected amino acids | NaBH₄ / I₂ | N/A | Avoids LiAlH₄, good for scale-up | stackexchange.com |

| N-Protected amino acids | 1) Ethyl chloroformate; 2) NaBH₄ | Mixed Anhydride | Satisfactory yields, little racemization | core.ac.uk |

The asymmetric reduction of α-hydroxy ketones provides a direct pathway to chiral 1,2-diols, which are important building blocks in organic synthesis. Various catalytic systems have been developed to achieve this transformation with high efficiency and stereoselectivity.

Iridium catalysts bearing tridentate f-amphox ligands have demonstrated exceptional activity and enantioselectivity in the asymmetric hydrogenation of a broad range of α-hydroxy ketones. This method affords the corresponding chiral 1,2-diols in nearly quantitative yields and with excellent enantiomeric excess (>99% ee). researchgate.net The catalytic system exhibits a very high turnover number, making it highly practical. researchgate.net

Biocatalytic approaches have also proven effective. For example, enzymes from carrots or specific carbonyl reductases, such as Candida magnolia carbonyl reductase (CMCR), can catalyze the asymmetric reduction of α-hydroxy aromatic ketones to yield chiral vicinal diols with good yields and excellent enantioselectivity. researchgate.net Similarly, 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii can catalyze the R-selective reduction of prochiral 1,2-diketones to the corresponding α-hydroxy ketones and, in some cases, further to the vicinal diols. rsc.orgnih.gov

Table 5: Asymmetric Reduction of α-Hydroxy Ketones

| Substrate | Catalyst/Enzyme System | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Various α-Hydroxy Ketones | Iridium-f-amphox complex | Chiral 1,2-Diols | Up to 99% | >99% | researchgate.net |

| α-Hydroxy Aromatic Ketones | Carrot Enzymes | Chiral Vicinal Diols | Good | Excellent | researchgate.net |

| 1,2-Diketones | Bacillus clausii Butanediol Dehydrogenase | α-Hydroxy Ketones / (R,R)-Diols | N/A | High | rsc.orgnih.gov |

The catalytic asymmetric reduction of prochiral ketones using borane (B79455) reagents, particularly the Corey-Bakshi-Shibata (CBS) reduction, is a well-established and widely used method for synthesizing enantiomerically enriched secondary alcohols. nih.gov

This reaction employs a chiral oxazaborolidine catalyst, which coordinates with borane (BH₃) to form a complex. This complex then coordinates with the ketone in a specific orientation to minimize steric interactions, leading to a highly enantioselective hydride transfer from the borane to the ketone's carbonyl carbon. wikipedia.org The oxazaborolidine catalyst is typically generated in situ from a chiral amino alcohol and a borane source. nih.govthieme-connect.com This method is effective for a wide range of ketones, including aryl methyl ketones and α-tetralone, affording the corresponding alcohols with excellent enantioselectivities (up to 98% ee). nih.govnih.gov

Another notable method is the Midland Alpine-Borane reduction, which utilizes a chiral organoborane derived from the hydroboration of α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN). wikipedia.org This reagent is particularly effective for the reduction of ketones where one substituent has low steric hindrance, such as an alkyne. wikipedia.org

Table 6: Asymmetric Borane Reductions of Prochiral Ketones

| Ketone Substrate | Reagent/Catalyst System | Chiral Source | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Aryl Methyl Ketones | BH₃-THF / Oxazaborolidine | Chiral Lactam Alcohol | (R)-Secondary Alcohols | 91-98% | nih.gov |

| α-Tetralone | BH₃-THF / Oxazaborolidine | Chiral Lactam Alcohol | (R)-α-Tetralol | 85% | nih.gov |

| Various Prochiral Ketones | Borane / Helical Polymeric Catalyst | (S)-3-vinyl-2,2'-dihydroxy-1,1'-binaphthyl | Secondary Alcohols | Up to 99% | nih.gov |

| Sterically Differentiated Ketones | Alpine-Borane | α-Pinene | Chiral Alcohols | High | wikipedia.org |

Carbon-Carbon Bond Forming Reactions

The construction of the carbon framework is a pivotal step in the synthesis of chiral β-amino alcohols like (R)-3-Amino-2-methylpentan-2-ol and its analogues. Carbon-carbon bond forming reactions are fundamental to this process, enabling the assembly of the target molecule's backbone while establishing the required stereocenters. Methodologies such as Grignard additions, Mannich reactions, and ring-opening of cyclic precursors are powerful strategies to achieve this, often with high levels of stereocontrol. westlake.edu.cnnih.govru.nl These reactions are crucial for creating the C2 and C3 stereogenic centers found in many biologically active amino alcohols. nih.govfrontiersin.org

Diastereoselective Grignard additions represent a classic and effective method for carbon-carbon bond formation in the synthesis of chiral amino alcohols. ru.nl This strategy typically involves the addition of an organomagnesium halide (Grignard reagent) to a chiral electrophile, such as an α-amino aldehyde or a related imine, where a pre-existing stereocenter directs the stereochemical outcome of the reaction. researchgate.net The stereocontrol arises from the differential energetic favorability of the possible transition states.

Two primary models predict the diastereoselectivity of such additions: the Felkin-Anh model and the chelation-controlled model. researchgate.net

Felkin-Anh Model: In the absence of a chelating group, the Grignard reagent attacks the carbonyl or imine carbon from the face opposite to the largest substituent on the adjacent chiral center to minimize steric hindrance.

Chelation Control: When the α-carbon bears a group capable of chelating with the magnesium ion of the Grignard reagent (e.g., an oxygen or nitrogen atom with a suitable protecting group), a rigid cyclic transition state is formed. This conformation locks the molecule and directs the nucleophilic attack from a specific face, often leading to a diastereoselectivity opposite to that predicted by the Felkin-Anh model. researchgate.net

The choice of protecting groups for the amino functionality is critical in controlling the selectivity. For instance, the addition of Grignard reagents to Weinreb amides derived from amino acids has been shown to be a viable route for the diastereoselective synthesis of β-amino alcohols. ru.nl A new class of biaryl chiral ligands derived from 1,2-diaminocyclohexane has also been developed to facilitate the asymmetric addition of Grignard reagents to ketones, providing access to chiral tertiary alcohols with high enantiomeric excess. nih.gov

| Reagent/Catalyst | Substrate | Product Type | Diastereoselectivity/Enantioselectivity | Key Findings |

| Grignard Reagents | Chiral α-amino aldehydes | syn- or anti-β-amino alcohols | Varies based on substrate and conditions | Stereochemical outcome is governed by Felkin-Anh or chelation control models. researchgate.net |

| Grignard Reagents | Weinreb amides derived from amino acids | β-amino alcohols | High diastereoselectivity | A combination of N-acyliminium ion chemistry and Weinreb amide technology allows for a double addition of Grignard reagents. ru.nl |

| (R,R)-L12 (Biaryl ligand) + Grignard Reagent | Ketones | Chiral tertiary alcohols | Up to 95% ee | Enables the modular construction of structurally diverse non-racemic tertiary alcohols. nih.gov |

The Mannich reaction is a powerful tool for the stereoselective synthesis of β-amino carbonyl compounds, which are direct precursors to β-amino alcohols. nih.gov The asymmetric variant of this reaction involves the addition of an enol or enolate equivalent to an imine, catalyzed by a chiral entity to control the formation of new stereocenters. westlake.edu.cnacs.org This method allows for the efficient construction of molecules with adjacent chiral centers, a common motif in many pharmaceuticals. westlake.edu.cn

Direct, three-component Mannich reactions, where a ketone, an aldehyde, and an amine react in a single pot, have been highly developed using organocatalysts such as proline and its derivatives. acs.org In these reactions, the catalyst forms a chiral enamine intermediate with the ketone, which then attacks the imine formed in situ from the aldehyde and amine. The stereochemical outcome is dictated by the catalyst's structure, which shields one face of the enamine, directing the imine to the opposite face. nih.govacs.org

Depending on the catalyst and substrates used, either syn- or anti-diastereomers of the β-amino alcohol can be selectively produced. nih.govacs.org For example, while (S)-proline often catalyzes reactions to afford syn-products, specifically designed catalysts like (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid have been developed to yield anti-products with excellent diastereo- and enantioselectivities. nih.govnih.gov

| Catalyst | Substrates | Product Type | Diastereoselectivity (dr) / Enantioselectivity (ee) | Key Findings |

| L-Proline | Ketones, Aldehydes, Amines | syn-β-amino carbonyl compounds | Up to >99% ee | A highly efficient three-component reaction for synthesizing precursors to 1,2-amino alcohols. acs.org |

| Et₂Zn/(S,S)-linked-BINOL | 2-hydroxy-2'-methoxyacetophenone, N-diphenylphosphinoyl imines | anti-β-amino alcohols | anti/syn up to >98/2, up to >99.5% ee | Provides a practical and highly anti-selective route to β-amino alcohols. nih.gov |

| (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | Aldehydes, N-PMP-protected α-imino esters | anti-β-amino aldehydes | anti:syn 94:6 – 98:2, >97 – >99% ee | A designed catalyst that effectively promotes the formation of anti-Mannich products. nih.gov |

| Chiral bifunctional thiourea | 3-indolinone-2-carboxylates, N-Boc-benzaldimines | Chiral β-amino esters | Up to 99% ee | Effective for the synthesis of chiral β-amino esters under mild conditions. nih.gov |

The ring-opening of strained three-membered rings like epoxides and aziridines with nucleophiles is a well-established and stereospecific method for synthesizing 1,2-difunctionalized compounds, including β-amino alcohols. westlake.edu.cnrroij.com This approach is attractive because chiral epoxides and aziridines are readily available, and the reaction typically proceeds via an S_N2 mechanism, resulting in an inversion of configuration at the center of attack. This allows for predictable control over the product's stereochemistry.

Epoxide Ring-Opening: The reaction of an epoxide with an amine or an amine equivalent (like azide (B81097) followed by reduction) is a direct route to β-amino alcohols. rroij.commdpi.com A key challenge in this method is controlling the regioselectivity when using unsymmetrical epoxides. The nucleophile can attack either the more or less sterically hindered carbon atom. The outcome can be influenced by the choice of catalyst (e.g., Lewis acids) and reaction conditions. mdpi.comscispace.com For example, metal- and solvent-free conditions using acetic acid have been shown to provide β-amino alcohols in high yields with excellent regioselectivity. rsc.org

Aziridine (B145994) Ring-Opening: Chiral aziridines are also excellent precursors. Their ring-opening with an oxygen nucleophile (e.g., water, acetate) can produce β-amino alcohols. mdpi.com More commonly, carbon nucleophiles like organometallic reagents are used to form a C-C bond, yielding an intermediate that can be converted to the target amino alcohol. nih.gov Similar to epoxides, the regioselectivity of the ring-opening is a critical consideration and can be controlled by the nature of the N-substituent on the aziridine and the reaction conditions. mdpi.comnih.gov

| Cyclic Precursor | Nucleophile/Reagent | Catalyst | Key Outcome |

| Epoxides | Amines | Lithium bromide | Efficient, solvent-free synthesis of β-amino alcohols. scispace.com |

| Epoxides | Amines | Acetic acid | Metal- and solvent-free protocol with high yields and excellent regioselectivity. rsc.org |

| Aziridines | Pendant Silanols | - | Intramolecular ring-opening strategy for vicinal amino alcohol synthesis. nih.gov |

| N-tosylaziridines | Acid anhydrides | 1,5,7-triazabicyclo westlake.edu.cnwestlake.edu.cndec-5-ene (TBD) | Provides highly functionalized β-amino esters under mild conditions. mdpi.com |

Hydroamination and related hydroaminoalkylation reactions represent highly atom-economical methods for the synthesis of amines and amino alcohols. westlake.edu.cn These reactions involve the direct addition of an N-H bond or both an N-H and a C-H bond across a carbon-carbon multiple bond. liv.ac.uknih.gov

Hydroamination: Asymmetric hydroamination of alkenes provides a direct pathway to chiral amines. In the context of amino alcohol synthesis, the hydroamination of allylic alcohols is particularly relevant. liv.ac.uknih.gov Recent advancements have demonstrated that ruthenium or copper catalysts can facilitate the formal anti-Markovnikov asymmetric hydroamination of racemic allylic alcohols. liv.ac.uknih.gov For instance, a ruthenium-catalyzed process operating via a hydrogen borrowing mechanism allows racemic secondary allylic alcohols to react with various amines to produce enantiomerically enriched chiral γ-amino alcohols with excellent enantioselectivities (up to >99% ee). liv.ac.uk A copper-catalyzed hydroamination of unprotected allylic alcohols has also been developed for the asymmetric synthesis of γ-substituted 1,3-amino alcohols. nih.govacs.org

Hydroaminoalkylation: This process involves the addition of an amine and an alkyl group across a double bond. Photocatalytic methods have emerged for the direct conversion of aliphatic alcohols into 1,2-aminoalcohols through an α-C–H aminoalkylation process. This involves a dual catalytic system with a photoredox catalyst and a hydrogen-atom transfer (HAT) catalyst, enabling the site-selective functionalization of unprotected alcohols under mild conditions. rsc.org

| Reaction Type | Catalyst System | Substrate | Product Type | Enantioselectivity (ee) |

| Asymmetric Hydroamination | Ruthenium complex | Racemic secondary allylic alcohols, Amines | Chiral γ-amino alcohols | Up to >99% ee liv.ac.uk |

| Asymmetric Hydroamination | Cu(OAc)₂/(R)-DTBM-SEGPHOS | Unprotected allylic alcohols, Hydroxylamine O-benzoate | Chiral γ-amino alcohols | Excellent regio- and enantioselectivity nih.gov |

| α-C–H Aminoalkylation | Acridinium photoredox catalyst + DABCO-based HAT catalyst | Aliphatic alcohols, N-sulfinyl α-iminoester | 1,2-aminoalcohols | High enantiomeric enrichment possible rsc.org |

Formation and Chemical Handling of Hydrochloride Salts

The conversion of a free amine, such as (R)-3-Amino-2-methylpentan-2-ol, into its hydrochloride salt is a common and crucial final step in its synthesis and purification. researchgate.net Amines are basic due to the lone pair of electrons on the nitrogen atom and readily react with strong acids like hydrochloric acid (HCl) in a simple acid-base reaction to form ammonium (B1175870) salts. youtube.com

The formation of the hydrochloride salt is typically achieved by treating a solution of the purified amino alcohol free base with HCl. This can be done in several ways:

Bubbling anhydrous HCl gas through a solution of the amine in a suitable aprotic solvent, such as diethyl ether, dichloromethane, or ethyl acetate. The salt, being ionic, is often insoluble in these solvents and precipitates out, allowing for easy isolation by filtration. researchgate.net

Adding a solution of HCl in an organic solvent (e.g., HCl in diethyl ether, dioxane, or isopropanol) dropwise to the amine solution. researchgate.net This method offers better control over the stoichiometry.

Treating an aqueous solution of the amine with aqueous HCl and then removing the water or precipitating the salt by adding a non-polar solvent.

The resulting hydrochloride salt is an ionic compound, which confers several advantages over the free base form. These salts are generally crystalline, non-volatile solids with higher melting points. youtube.com This crystallinity facilitates purification by recrystallization and makes the compound easier to handle, weigh, and store. The salt form also often exhibits enhanced stability, particularly towards atmospheric carbon dioxide and oxidation, compared to the often oily and more reactive free amine. orgsyn.org When handling the solid hydrochloride salt, standard laboratory precautions for non-volatile chemical powders are appropriate.

Stereochemical Control and Enantiomeric Purity in the Synthesis of R 3 Amino 2 Methylpentan 2 Ol Hydrochloride

Strategies for Diastereoselective and Enantioselective Induction

Achieving the desired (R)-configuration at the C3 position and managing the stereochemistry relative to the C2 tertiary alcohol in 3-Amino-2-methylpentan-2-ol requires sophisticated synthetic strategies. These can be broadly categorized into reagent-controlled, substrate-controlled, and auxiliary-controlled methods. diva-portal.orgdiva-portal.org

Reagent-Controlled Synthesis: This approach utilizes external chiral reagents or catalysts to influence the stereochemical outcome of a reaction. diva-portal.org For the synthesis of vicinal amino alcohols, several catalytic asymmetric methods are prominent:

Asymmetric Hydrogenation and Transfer Hydrogenation: The reduction of α-amino ketones is a direct route to vicinal amino alcohols. Chiral catalysts, often based on ruthenium, rhodium, or iridium complexed with chiral ligands, can achieve high enantioselectivity. nih.gov For instance, the asymmetric transfer hydrogenation of an appropriate α-amino ketone precursor to (R)-3-Amino-2-methylpentan-2-ol would be a viable strategy.

Copper-Catalyzed Reductive Coupling: This method can be employed for the enantioselective addition of N-substituted allyl equivalents to ketones, providing access to chiral 1,2-amino alcohol synthons with high levels of regio-, diastereo-, and enantioselectivity. unimi.itresearchgate.net

Nucleophilic Addition to Imines: The addition of carbon nucleophiles to chiral imines or the use of chiral catalysts to mediate the addition to prochiral imines is a powerful tool. For a tertiary alcohol like the target compound, the asymmetric addition of a Grignard or organolithium reagent to a suitable α-amino ketone precursor in the presence of a chiral ligand is a relevant approach. google.comgoogle.com

Substrate-Controlled Synthesis: In this strategy, existing stereocenters in the starting material direct the formation of new stereocenters. While less common for creating the initial stereocenter, it is crucial when modifying a molecule that is already chiral.

Auxiliary-Controlled Synthesis: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is removed. For example, an Evans auxiliary could be used to direct the stereoselective alkylation of a glycine (B1666218) enolate to introduce the desired stereochemistry at the C3 position before the construction of the C2 tertiary alcohol.

Below is a table summarizing common enantioselective strategies applicable to the synthesis of chiral amino alcohols.

| Strategy | Description | Key Reagents/Catalysts | Typical Enantiomeric Excess (ee) |

| Asymmetric Transfer Hydrogenation | Reduction of a prochiral ketone using a chiral catalyst and a hydrogen donor (e.g., isopropanol (B130326), formic acid). | Ru, Rh, Ir complexes with chiral ligands (e.g., TsDPEN). | >95% |

| Catalytic Asymmetric Addition | Addition of organometallic reagents to carbonyls or imines mediated by a chiral catalyst. | Dialkylzinc reagents with chiral amino alcohol ligands (e.g., DAIB). | 90-99% |

| Chiral Auxiliary Control | A chiral auxiliary attached to the substrate directs the stereochemical course of a reaction. | Evans oxazolidinones, pseudoephedrine amides. | >98% |

Table 1: Overview of Enantioselective Induction Strategies

Resolution Techniques for Enantiopure (R)-3-Amino-2-methylpentan-2-ol and Related Structures

Resolution is a process used to separate a racemic mixture into its constituent enantiomers. This is often employed when an asymmetric synthesis is not feasible or results in insufficient enantiomeric purity.

This technique remains a widely used method for the separation of racemic amines on an industrial scale. It involves the reaction of the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. The desired diastereomeric salt is then treated with a base to liberate the enantiomerically pure amine.

For the resolution of racemic 3-Amino-2-methylpentan-2-ol, chiral carboxylic acids are ideal resolving agents.

Commonly Used Chiral Acids:

(L)-(+)-Tartaric acid

(D)-(-)-Tartaric acid

(R)-(-)-Mandelic acid

(S)-(+)-Mandelic acid

(1R)-(-)-10-Camphorsulfonic acid

The choice of solvent is crucial for successful resolution, as it affects the solubility and crystal formation of the diastereomeric salts. Alcohols such as methanol (B129727), ethanol, or isopropanol are frequently used.

The general procedure involves dissolving the racemic amine and the chiral acid in a suitable solvent, often with heating, followed by slow cooling to induce crystallization of the less soluble diastereomeric salt. After filtration, the salt is purified, and the chiral amine is recovered.

| Chiral Resolving Agent | Solvent System | Target Diastereomer | Reference |

| L-(+)-Tartaric Acid | Methanol/Water | (R)-amine-(L)-tartrate | mdpi.com |

| (1R)-(-)-10-Camphorsulfonic acid | Ethanol | (R)-amine-(1R)-CSA salt | General Principle |

| (R)-(-)-Mandelic Acid | Isopropanol | (R)-amine-(R)-mandelate | General Principle |

Table 2: Illustrative Conditions for Classical Chiral Resolution of Amino Alcohols

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful analytical and preparative tools for separating enantiomers. nih.govyakhak.org The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase.

For amino alcohols, several types of CSPs are effective:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support are among the most versatile and widely used CSPs. yakhak.orgmdpi.com Columns such as Chiralcel® OD and Chiralpak® AD are common choices. The primary interaction mechanisms are hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

Pirkle-type CSPs: These are based on a chiral molecule, often an amino acid derivative, covalently bonded to a silica support. They operate on the principle of forming transient diastereomeric complexes with the analytes through π-π interactions, hydrogen bonding, and steric repulsion.

Macrocyclic Glycopeptide-based CSPs: CSPs based on antibiotics like teicoplanin or vancomycin (B549263) are effective for separating underivatized amino acids and amino alcohols. sigmaaldrich.comnih.gov

The choice of mobile phase is critical for achieving good separation. In normal-phase HPLC, mixtures of alkanes (like hexane) and alcohols (like isopropanol or ethanol) are common. In reversed-phase HPLC, aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol are used.

| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Application |

| Chiralcel® OD-H (Cellulose-based) | Hexane/Isopropanol/Diethylamine | UV (after derivatization) | Analytical & Preparative |

| Chiralpak® IA (Amylose-based) | Methanol/Acetonitrile | UV | Analytical |

| CHIROBIOTIC™ T (Teicoplanin-based) | Water/Methanol/Acetic Acid | MS | Analytical |

Table 3: Common Chiral Stationary Phases for Amino Alcohol Enantioseparation

Influence of Chiral Ligand and Catalyst Design on Stereochemical Outcome

In catalyst-controlled enantioselective reactions, the design of the chiral ligand is paramount for achieving high stereoselectivity. diva-portal.orgunimi.itresearchgate.net The ligand imparts a chiral environment around the metal center, which then directs the approach of the substrates, leading to the preferential formation of one enantiomer.

For the synthesis of (R)-3-Amino-2-methylpentan-2-ol, a key step could be the asymmetric addition of an organometallic reagent to an α-amino ketone. The design of the chiral ligand for this transformation would consider several factors:

Steric Bulk: The ligand should possess sufficient steric hindrance to effectively block one face of the reacting substrate.

Electronic Properties: The electronic nature of the ligand can influence the reactivity and selectivity of the metal catalyst.

Bite Angle: In bidentate ligands, the angle between the two coordinating atoms can significantly affect the geometry of the metal complex and, consequently, the enantioselectivity.

Matching of Ligand and Substrate: The chirality of the ligand must be matched with the desired product configuration. For example, a ligand with an (R,R) configuration might be required to produce an (R)-configured product, although this is not always the case.

Well-known families of chiral ligands used in asymmetric synthesis include BINOL, BINAP, Salen, and various chiral amino alcohols and diamines. For the addition of organozinc reagents to carbonyls, chiral amino alcohols like (-)-DAIB (3-exo-(dimethylamino)isoborneol) have proven to be highly effective.

Analytical Methods for the Determination of Enantiomeric and Diastereomeric Excess

Once a stereoselective synthesis or resolution has been performed, accurate determination of the enantiomeric excess (ee) and diastereomeric excess (de) is essential to validate the outcome.

Chiral Chromatography (HPLC and GC): As discussed in section 3.2.2, chiral HPLC and Gas Chromatography (GC) are the most common and reliable methods for determining enantiomeric purity. yakhak.orgsigmaaldrich.com By separating the enantiomers, the relative peak areas can be used to calculate the ee. For GC analysis, the amino alcohol often needs to be derivatized to increase its volatility.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess, typically by one of two methods:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral, enantiomerically pure reagent to form a pair of diastereomers. Since diastereomers have different physical properties, their signals in the NMR spectrum will be distinct and can be integrated to determine the de of the product, which corresponds to the ee of the original mixture. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic example of a CDA.

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers. nih.gov This can lead to the separation of signals for the two enantiomers in the NMR spectrum, allowing for the determination of the ee.

Capillary Electrophoresis (CE): Chiral CE is another technique for separating enantiomers. It often involves the use of a chiral selector, such as a cyclodextrin, added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector leads to different migration times.

Below is a summary of analytical methods.

| Method | Principle | Advantages | Disadvantages |

| Chiral HPLC/SFC | Differential interaction with a chiral stationary phase. | High accuracy, widely applicable, preparative scale possible. | Requires specialized columns, method development can be time-consuming. |

| Chiral GC | Separation of volatile enantiomers on a chiral column. | High resolution. | Often requires derivatization. |

| NMR with Chiral Derivatizing Agent | Conversion to diastereomers with distinct NMR signals. | Does not require a chiral column. | Derivatization reaction must go to completion, potential for kinetic resolution. |

| NMR with Chiral Solvating Agent | Formation of transient diastereomeric complexes. | No chemical modification of the analyte needed. | Signal separation can be small, requires a suitable CSA. |

Table 4: Analytical Methods for Determining Enantiomeric Excess

Mechanistic Investigations of Reactions Involving the R 3 Amino 2 Methylpentan 2 Ol Skeleton

Elucidation of Reaction Pathways

Radical-polar crossover reactions are a class of chemical transformations where the mechanism involves both radical and ionic intermediates. nih.gov This dual reactivity allows for unique bond formations that can be challenging to achieve through conventional polar or radical pathways alone. Typically, a radical species is generated, which then undergoes a single-electron transfer to form an ion (or vice versa), leading to the final product.

A general example in the context of β-amino alcohols involves the formation of an α-amino radical, which can then participate in further reactions. gaylordchemical.com For instance, a photoredox-induced radical relay has been used to synthesize functionalized β-amino alcohol derivatives. gaylordchemical.com In such processes, a nitrogen-centered radical, generated from a suitable precursor, can react with other molecules. The resulting carbon-centered radical can then be oxidized or reduced to an ionic intermediate, which then proceeds to the final product. nih.govgaylordchemical.com

Despite the growing interest in radical-polar crossover strategies for the synthesis of complex molecules, including β-amino alcohols, specific studies elucidating these mechanisms for the (R)-3-amino-2-methylpentan-2-ol skeleton have not been reported. nih.govresearchgate.netnih.gov

The acid-catalyzed dehydration of alcohols is a classic organic reaction that typically proceeds through the formation of a carbocation intermediate, particularly for secondary and tertiary alcohols. byjus.comlibretexts.org Given that (R)-3-amino-2-methylpentan-2-ol is a tertiary alcohol, its dehydration would be expected to follow an E1 mechanism.

The general mechanism for the dehydration of a tertiary alcohol involves three main steps:

Protonation of the hydroxyl group: The alcohol's hydroxyl group is protonated by a strong acid to form a good leaving group (water). byjus.com

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a tertiary carbocation. The formation of this relatively stable tertiary carbocation is the rate-determining step. byjus.comlibretexts.org

Deprotonation to form an alkene: A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of an alkene. byjus.com

While this is the generally accepted mechanism for tertiary alcohol dehydration, specific kinetic and mechanistic studies detailing the behavior of (R)-3-amino-2-methylpentan-2-ol in such reactions, including the characterization of the specific carbocation intermediate and potential rearrangement products, are not available in the peer-reviewed literature. acs.orgquora.comacs.org

Transition state analysis is a powerful tool used to understand the kinetics and mechanisms of catalyzed reactions. It involves the computational or experimental characterization of the high-energy transition state structure that connects reactants and products. Such analyses are crucial for optimizing catalysts and reaction conditions.

In the context of reactions involving amino alcohols, transition state analysis could be applied to various catalytic processes, such as asymmetric hydrogenations, transfer hydrogenations, or C-C bond-forming reactions where the amino alcohol may act as a chiral ligand or reactant. However, a review of the literature indicates a lack of specific studies on the transition state analysis of catalytic cycles involving (R)-3-amino-2-methylpentan-2-ol.

Studies on Cyclodehydration and Intramolecular Cyclization Reactions

Intramolecular cyclization of amino alcohols can lead to the formation of valuable heterocyclic compounds such as oxazolidines or other nitrogen- and oxygen-containing rings. These reactions can be promoted by various reagents and conditions. For instance, the cyclization of n-amino-alcohols can be selectively catalyzed to form either lactams or cyclic amines. rsc.org

In the case of (R)-3-amino-2-methylpentan-2-ol, an intramolecular cyclization would involve the nitrogen atom of the amino group attacking the carbon bearing the hydroxyl group (or a derivative thereof). However, due to the tertiary nature of the alcohol and the potential for steric hindrance, such a direct cyclization might be challenging. No specific studies detailing the cyclodehydration or other intramolecular cyclization reactions of (R)-3-amino-2-methylpentan-2-ol have been found in the literature.

Chemoselective N-Arylation of Amino Alcohol Derivatives

The N-arylation of amino alcohols is a significant transformation in medicinal chemistry for the synthesis of compounds with diverse biological activities. acs.org Achieving chemoselectivity—preferential reaction at the nitrogen atom over the oxygen atom—is a key challenge, especially when both are nucleophilic.

Various catalytic systems, often based on copper or palladium, have been developed to control the chemoselectivity of N-arylation versus O-arylation in amino alcohols. nih.govnih.gov The outcome can be influenced by factors such as the choice of catalyst, ligand, base, and solvent. For instance, in some copper-catalyzed systems, the use of different bases can switch the selectivity between N- and O-arylation. nih.gov Similarly, nickel-catalyzed systems have been developed for the chemoselective arylation of amino alcohols. nih.gov The steric environment around the amine and alcohol functional groups also plays a crucial role in determining the site of arylation. acs.org

While general methods for the chemoselective N-arylation of amino alcohols are well-documented, specific research applying these methods to (R)-3-amino-2-methylpentan-2-ol or its derivatives, including detailed mechanistic investigations and optimization of reaction conditions, is not present in the available scientific literature.

Spectroscopic and Structural Characterization Methodologies in Research on R 3 Amino 2 Methylpentan 2 Ol Hydrochloride

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the molecular structure of (R)-3-Amino-2-methylpentan-2-ol hydrochloride in solution. Both ¹H and ¹³C NMR are instrumental in providing a detailed picture of the connectivity and chemical environment of each atom within the molecule.

In ¹H NMR spectroscopy of this compound, the chemical shifts, integration of signals, and spin-spin coupling patterns are analyzed to assign protons to their respective positions. The presence of the chiral center at the C3 position leads to diastereotopic protons in the adjacent methylene group (CH₂), which would theoretically exhibit distinct chemical shifts and coupling constants, providing insight into the local stereochemistry.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The number of distinct carbon signals confirms the molecular symmetry, and their chemical shifts are indicative of the type of carbon atom (methyl, methylene, methine, quaternary).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H₃ (CH₃) | 0.8 - 1.2 | 10 - 20 |

| C2-CH₃ (gem-dimethyl) | 1.0 - 1.5 | 20 - 30 |

| C3-H | 2.5 - 3.5 | 50 - 60 |

| C4-H₂ | 1.2 - 1.8 | 25 - 35 |

| C5-H₃ | 0.8 - 1.2 | 10 - 20 |

| N-H₃⁺ | 7.0 - 8.5 | - |

| O-H | Variable | - |

| C2 (quaternary) | - | 70 - 80 |

Note: These are predicted ranges and actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous confirmation of the molecular formula, C₆H₁₆ClNO.

Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to generate ions for mass analysis. The resulting mass spectrum displays the molecular ion peak ([M]⁺ or [M+H]⁺), which corresponds to the mass of the intact molecule.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the molecular ion. By inducing fragmentation and analyzing the resulting daughter ions, researchers can gain valuable information about the compound's structure and connectivity. The fragmentation of this compound would likely involve the loss of small neutral molecules such as water (H₂O) from the alcohol group, ammonia (B1221849) (NH₃) from the amino group, or cleavage of the carbon-carbon bonds. The analysis of these fragmentation pathways provides corroborating evidence for the proposed structure.

Table 2: Expected Key Ions in the Mass Spectrum of (R)-3-Amino-2-methylpentan-2-ol

| m/z Value | Possible Fragment |

| 118.1232 | [C₆H₁₆NO]⁺ (Protonated Molecule) |

| 100.1126 | [M+H - H₂O]⁺ |

| 101.1280 | [M+H - NH₃]⁺ |

| 87.0915 | [M+H - C₂H₅]⁺ |

| 58.0657 | [C₃H₈N]⁺ |

Note: These m/z values are calculated for the protonated free base and are theoretical. The presence and abundance of these fragments would be determined experimentally.

X-Ray Crystallography for Definitive Absolute Stereochemistry Determination and Conformational Analysis

While NMR and mass spectrometry provide crucial information about the structure and connectivity of this compound, X-ray crystallography offers the most definitive method for determining its three-dimensional structure in the solid state. This technique can unambiguously establish the absolute stereochemistry of the chiral center at the C3 position.

For a successful X-ray crystallographic analysis, a single crystal of the compound of suitable size and quality is required. The crystal is irradiated with X-rays, and the diffraction pattern is collected and analyzed. The resulting electron density map is used to determine the precise positions of all atoms in the crystal lattice, including the hydrogen atoms.

The crystallographic data provides a wealth of information, including bond lengths, bond angles, and torsion angles, which define the exact conformation of the molecule in the solid state. Furthermore, the analysis of the crystal packing reveals the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and ammonium (B1175870) groups, which govern the supramolecular architecture. The determination of the absolute configuration is often achieved by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal, particularly the chlorine atom of the hydrochloride salt.

In the absence of experimental crystallographic data in the public domain for this specific compound, the insights that could be gained remain theoretical. However, this technique remains the gold standard for the unequivocal determination of absolute stereochemistry and detailed conformational analysis.

Applications of R 3 Amino 2 Methylpentan 2 Ol Hydrochloride in Advanced Organic Synthesis

Role as Chiral Ligands and Auxiliaries in Asymmetric Catalysis

In asymmetric catalysis, the primary goal is to influence a chemical reaction to favor the formation of one enantiomer over the other. Chiral ligands and auxiliaries are fundamental to achieving this control. nih.gov They interact with a metal catalyst or a reacting molecule to create a chiral environment, which energetically favors one reaction pathway. (R)-3-Amino-2-methylpentan-2-ol, as a quintessential β-amino alcohol, is exceptionally well-suited for this role. nih.gov The nitrogen of the amino group and the oxygen of the hydroxyl group can chelate to a metal center, forming a rigid, chiral complex that can effectively discriminate between the prochiral faces of a substrate. mdpi.com This ability to form stable chelates is central to its function in a variety of stereoselective transformations.

Catalytic Enantioselective Additions (e.g., Organozinc to Aldehydes)

One of the most well-documented applications for chiral β-amino alcohols is in the catalytic enantioselective addition of organometallic reagents to carbonyl compounds. mdpi.com The addition of organozinc reagents, particularly diethylzinc (B1219324), to aldehydes is a classic carbon-carbon bond-forming reaction that generates chiral secondary alcohols. nih.gov In the absence of a chiral catalyst, this reaction produces a racemic mixture of the two alcohol enantiomers.

When a catalytic amount of a chiral amino alcohol like (R)-3-amino-2-methylpentan-2-ol is introduced, it reacts with the dialkylzinc reagent to form a chiral zinc-alkoxide complex. This complex acts as the active catalyst. It coordinates with the aldehyde, positioning it in a specific orientation due to steric and electronic interactions. This controlled orientation ensures that the alkyl group from the organozinc reagent is delivered preferentially to one of the two prochiral faces of the aldehyde's carbonyl group. organic-chemistry.org This process, known as asymmetric alkylation, can achieve very high levels of enantioselectivity, often exceeding 90-99% enantiomeric excess (ee). organic-chemistry.orgnih.gov The effectiveness of this type of catalyst is demonstrated in the table below, which shows typical results for the addition of diethylzinc to various aldehydes using analogous chiral amino alcohol ligands.

| Aldehyde Substrate | Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | β-Amino Alcohol | >95 | 98 |

| Cyclohexanecarboxaldehyde | β-Amino Alcohol | >95 | 99 |

| 4-Chlorobenzaldehyde | β-Amino Alcohol | >95 | 97 |

| Pivalaldehyde | β-Amino Alcohol | >90 | 96 |

This interactive table presents representative data for reactions catalyzed by chiral β-amino alcohol ligands, illustrating their high efficiency in controlling stereochemistry.

Applications in Asymmetric Cross-Coupling Reactions

Asymmetric cross-coupling reactions are powerful methods for the synthesis of chiral molecules, including biaryls and other compounds with stereogenic centers. The efficacy of these reactions often depends on the chiral ligand that is coordinated to the transition metal catalyst (e.g., palladium, nickel, or copper). Chiral amino alcohols and their derivatives can serve as effective ligands in this context.

In these reactions, the chiral ligand influences the stereochemical outcome of key steps in the catalytic cycle, such as oxidative addition or reductive elimination. For instance, in the synthesis of chiral β-amino alcohols, the reductive cross-coupling of aldimines with aldehydes can be mediated by samarium diiodide, where the stereoselectivity is controlled by chiral auxiliaries or the reactants themselves. researchgate.net By forming a chiral metallic complex, ligands derived from amino alcohols can control the facial selectivity of the coupling partners, leading to the formation of the desired stereoisomer of the product. This approach is valuable for creating optically active compounds that would be challenging to synthesize using other methods. researchgate.net

As Chiral Building Blocks and Synthons for Complex Molecule Construction

Beyond its role in catalysis, (R)-3-amino-2-methylpentan-2-ol hydrochloride is a valuable chiral building block. researchgate.netnbinno.com A chiral building block is a molecule that possesses one or more stereocenters and is incorporated directly into the structure of a larger target molecule. This strategy, often referred to as the "chiral pool" approach, is highly efficient because it transfers the existing chirality of the starting material to the final product, avoiding the need for a separate and often complex asymmetric synthesis step. The defined stereochemistry and bifunctional nature of (R)-3-amino-2-methylpentan-2-ol make it a versatile synthon for constructing a wide array of complex chiral molecules. jknbiochem.net

Synthesis of Chiral Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. mdpi.comnih.govresearchgate.net The synthesis of these compounds in an enantiomerically pure form is a significant objective in organic chemistry. (R)-3-amino-2-methylpentan-2-ol serves as an excellent precursor for chiral nitrogen-containing heterocycles such as morpholines, piperidines, and pyrrolidines. mdpi.com

The amino and hydroxyl groups can participate in intramolecular cyclization reactions to form the heterocyclic ring. For example, the amino group can act as a nucleophile to attack an electrophilic center, while the hydroxyl group can be converted into a leaving group or used as a handle for further transformations. The stereocenter at C3 of the amino alcohol directly dictates the stereochemistry of the newly formed ring, ensuring an optically active product. This approach provides a straightforward and reliable route to valuable chiral heterocyclic scaffolds. nih.gov

| Amino Alcohol Precursor | Resulting Heterocycle | Key Application Area |

| Chiral 1,2-Amino Alcohol | Chiral Morpholine | Medicinal Chemistry |

| Chiral 1,3-Amino Alcohol | Chiral Piperidine | Alkaloid Synthesis |

| Chiral 1,4-Amino Alcohol | Chiral Pyrrolidine | Drug Discovery |

This interactive table showcases how chiral amino alcohols with different spacing between functional groups can be used to synthesize various important classes of nitrogen-containing heterocycles.

Preparation of Peptide Mimetics and Diverse Structural Analogues

Peptidomimetics are compounds designed to mimic natural peptides but with enhanced stability, bioavailability, or receptor selectivity. nih.gov Natural peptides are often susceptible to rapid degradation by proteases, limiting their therapeutic potential. Incorporating unnatural amino acid or amino alcohol residues, such as (R)-3-amino-2-methylpentan-2-ol, into a peptide backbone is a common strategy to overcome this limitation. nih.gov

The structure of this amino alcohol can be seen as an analogue of an amino acid where the carboxylic acid has been reduced to a tertiary alcohol. Its inclusion in a peptide sequence can disrupt the typical recognition sites for proteolytic enzymes, thereby increasing the molecule's half-life. nih.gov Furthermore, the unique steric and electronic properties of this building block can help to lock the peptide mimetic into a specific bioactive conformation, potentially leading to higher potency and selectivity for its biological target. This makes it a valuable tool in drug discovery and development. google.com

Intermediates in the Synthesis of Optically Active Fine Chemicals

The term "fine chemicals" encompasses a broad range of complex, pure chemical substances produced in limited quantities for specialized applications, including pharmaceuticals, biopharmaceuticals, and agrochemicals. The synthesis of these molecules often requires precise control over stereochemistry to ensure the desired biological activity.

Future Prospects and Emerging Research Areas for R 3 Amino 2 Methylpentan 2 Ol Hydrochloride

Development of Green Chemistry Approaches and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of chiral molecules like (R)-3-Amino-2-methylpentan-2-ol. The focus is on reducing waste, using less hazardous chemicals, and improving energy efficiency. One promising avenue is the use of catalytic hydrogenation, which offers a greener alternative to traditional stoichiometric reducing agents. nih.gov Although often requiring high pressure and temperature, the development of more efficient and selective catalysts could make this a more viable and sustainable industrial process. nih.gov

Another key area is the use of water as a solvent, which is a significant step towards more environmentally benign synthetic protocols. Visible-light photoredox catalysis has been successfully employed for the synthesis of 1,2-amino alcohols in water at room temperature, offering a mild and efficient method that is amenable to large-scale synthesis. acs.org These approaches minimize the use of volatile organic compounds and reduce the environmental impact of the synthesis.

Synergistic Combination of Biocatalytic and Chemocatalytic Strategies

The integration of biocatalysis and chemocatalysis in one-pot or sequential cascade reactions is a powerful strategy for the synthesis of chiral amino alcohols. This approach leverages the high selectivity of enzymes with the broad applicability of chemical catalysts. Biocatalytic methods, such as the use of transaminases and transketolases, can establish key stereocenters with high precision. monash.edu These enzymatic steps can then be combined with chemocatalytic transformations to complete the synthesis.

A notable example is the chemoenzymatic synthesis of enantiomerically pure vicinal amino alcohols, which has been a focus of significant research. rsc.org These strategies often involve the biocatalytic kinetic resolution of racemic mixtures, providing access to optically pure compounds. rsc.org Furthermore, one-pot sequential enzymatic hydroxymethylation and asymmetric reductive amination have been proposed for the synthesis of N-substituted 1,2-amino alcohols, demonstrating the potential for creating complex chiral molecules through combined catalytic systems. acs.org

The development of multi-enzyme pathways allows for the conversion of readily available starting materials, such as amino acids, into valuable chiral amino alcohols. nih.gov For instance, both linear and divergent enzymatic cascades have been designed for the synthesis of enantiomerically pure 2-phenylglycinol and phenylethanolamine from L-phenylalanine. nih.gov Such multi-step biocatalytic strategies offer a sustainable and efficient route to chiral amino alcohols. monash.eduresearchgate.net

Computational Chemistry and Theoretical Studies for Mechanistic Prediction and Rational Catalyst Design

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and for the rational design of new and improved catalysts for the synthesis of chiral amino alcohols. Density Functional Theory (DFT) calculations, for example, are used to investigate transition state structures and to elucidate the factors that control stereoselectivity in asymmetric reactions. researchgate.net By modeling the interactions between substrates, catalysts, and solvents, researchers can gain insights that are difficult to obtain through experimental methods alone. researchgate.net

These computational studies are crucial for predicting the stereochemical outcome of reactions and for designing catalysts with enhanced activity and selectivity. For instance, computational modeling has been used to understand the mechanism of organocatalyzed asymmetric aldol (B89426) reactions, providing a basis for the development of more effective catalysts. beilstein-journals.org Similarly, theoretical studies have been employed to rationalize the stereoselectivity observed in the synthesis of vicinal amino alcohols, guiding the design of new synthetic strategies. nih.gov

The synergy between computational and experimental approaches is accelerating the discovery of novel catalysts. High-throughput virtual screening, aided by machine learning algorithms, can rapidly identify promising catalyst candidates from large virtual libraries. chemrxiv.org This computational pre-screening significantly reduces the experimental effort required to discover new catalysts, making the process more efficient and cost-effective. rsc.org

Exploration of Novel Asymmetric Transformations Utilizing the (R)-3-Amino-2-methylpentan-2-ol Scaffold

The chiral scaffold of (R)-3-Amino-2-methylpentan-2-ol and its analogues is being explored for its potential to induce asymmetry in a variety of novel chemical transformations. Chiral amino alcohols are known to be effective ligands and catalysts in a range of asymmetric reactions, including the addition of organozinc reagents to aldehydes and asymmetric transfer hydrogenation.

One area of active research is the development of new catalytic systems based on chiral amino alcohol scaffolds for the synthesis of other valuable chiral molecules. For example, derivatives of amino alcohols have been used to create ligands for ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, achieving high enantioselectivity. The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize performance for specific substrates.

Furthermore, the unique structural features of the (R)-3-Amino-2-methylpentan-2-ol scaffold can be leveraged in the design of novel organocatalysts. The presence of both a basic amino group and a hydroxyl group allows for bifunctional catalysis, where both groups participate in the catalytic cycle to control reactivity and stereoselectivity. The exploration of these scaffolds in novel asymmetric transformations is expected to lead to the development of new and efficient methods for the synthesis of a wide range of chiral compounds.

Q & A

Basic Research Questions

Q. How can the stereochemical purity of (R)-3-Amino-2-methylpentan-2-ol hydrochloride be optimized during synthesis?

- Methodology : Use chiral catalysts (e.g., asymmetric hydrogenation catalysts) or enantioselective reagents to control the formation of the (R)-configuration. Monitor reaction conditions (temperature, pH) to minimize racemization. Validate purity via chiral HPLC or polarimetry, referencing protocols for similar chiral amines .

- Key Data : Evidence from oxidation reactions with KMnO₄ under acidic conditions (25–40°C) shows stereochemical retention at C2 and C3 positions, critical for maintaining enantiomeric excess .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm structural integrity, focusing on methyl and hydroxyl group signals.

- HPLC-MS : Employ reverse-phase HPLC coupled with mass spectrometry to detect impurities (e.g., dehydration byproducts).

- X-ray crystallography : Resolve stereochemistry if crystalline derivatives are obtainable .

Q. How does the tertiary alcohol group in this compound influence its reactivity in substitution reactions?

- Methodology : Perform nucleophilic substitution experiments under varying conditions (e.g., acidic vs. basic media). Compare reaction rates with secondary alcohol analogs. Use TLC or GC-MS to track product formation.

- Key Insight : The tertiary alcohol in this compound is less reactive toward substitution due to steric hindrance, requiring stronger acids (e.g., H₂SO₄) or elevated temperatures for dehydration .

Advanced Research Questions

Q. How can contradictory data in chromatographic analyses (e.g., HPLC vs. GC-MS) for this compound be resolved?

- Methodology :

- Orthogonal Validation : Cross-validate using multiple techniques (e.g., NMR for structural confirmation, ICP-MS for elemental analysis).

- Byproduct Identification : Screen for degradation products (e.g., alkenes from acid-catalyzed dehydration) using LC-HRMS .

- Case Study : Discrepancies in impurity profiles may arise from residual solvents or stereoisomers not resolved by a single method .

Q. What is the comparative reactivity of this compound with structurally similar amino alcohols (e.g., (S)-isomers or methyl-substituted analogs)?

- Methodology : Conduct kinetic studies under standardized conditions (e.g., oxidation with CrO₃, reduction with LiAlH₄). Use computational modeling (DFT) to predict transition states and steric effects.

- Key Finding : (R)-isomers exhibit slower reaction rates in stereospecific transformations compared to (S)-isomers due to spatial orientation of the methyl group .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodology : Perform accelerated degradation studies at pH 2–10 (buffered solutions, 40°C). Monitor decomposition via UV-Vis spectroscopy and quantify residual compound via HPLC.

- Result : The compound is stable in mildly acidic conditions (pH 4–6) but undergoes hydrolysis at extremes (pH < 2 or > 8), forming 3-amino-2-methylpentan-2-ol and HCl .

Q. What mechanisms underlie the formation of byproducts during the synthesis of this compound?

- Methodology :

- Reaction Monitoring : Use in-situ IR spectroscopy to detect intermediates (e.g., imines or enamines).

- Isolation and Characterization : Purify byproducts via column chromatography and identify via -NMR and HRMS.

- Example : Acid-catalyzed dehydration produces (R)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine as a major byproduct .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.